

# Spectroscopic Profile of Butyl Crotonate: A Technical Guide

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## Compound of Interest

Compound Name: *Butyl crotonate*

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Butyl Crotonate**, presenting key structural insights for researchers and professionals in the field of drug development and chemical sciences.

This technical guide provides a comprehensive overview of the spectroscopic data for n-**butyl crotonate** (butyl (E)-but-2-enoate), a widely used flavoring agent and chemical intermediate. The following sections detail the methodologies for data acquisition and present a thorough analysis of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra, crucial for the structural elucidation and quality control of this compound.

## Spectroscopic Data Summary

The quantitative spectroscopic data for n-**butyl crotonate** is summarized in the tables below, offering a clear and concise reference for spectral assignments.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **butyl crotonate**, recorded in deuterated chloroform ( $\text{CDCl}_3$ ) on a 90 MHz instrument, exhibits characteristic signals corresponding to the various proton environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.959	dt	J(H,H)=15.6, J(H,H)=6.8	=CH-C=O
5.849	dt	J(H,H)=15.6, J(H,H)=1.7	=CH-CH <sub>3</sub>
4.120	t	-O-CH <sub>2</sub> -	
1.875	dd	J(H,H)=6.8, J(H,H)=1.7	=CH-CH <sub>3</sub>
1.62	m	-CH <sub>2</sub> -	
1.40	m	-CH <sub>2</sub> -	
0.94	t	-CH <sub>3</sub>	

Data sourced from ChemicalBook.[1]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
166.5	C=O (Ester)
144.5	=CH-C=O
122.4	=CH-CH <sub>3</sub>
64.1	-O-CH <sub>2</sub> -
30.7	-CH <sub>2</sub> -
19.2	-CH <sub>2</sub> -
18.0	=CH-CH <sub>3</sub>
13.7	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **butyl crotonate** reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Assignment
~2960	C-H stretch (alkane)
~1725	C=O stretch ( $\alpha,\beta$ -unsaturated ester)
~1655	C=C stretch (alkene)
~1270	C-O stretch (ester)
~970	=C-H bend (trans alkene)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **butyl crotonate** results in a characteristic fragmentation pattern that aids in its identification. The mass spectrum was obtained with a source temperature of 250 °C and an ionization energy of 75 eV.[\[1\]](#)

m/z	Relative Intensity (%)	Putative Fragment
142	[M] <sup>+</sup> (Molecular Ion)	
87	57.7	[CH <sub>3</sub> CH=CHCOOCH <sub>2</sub> ] <sup>+</sup>
69	100.0	[CH <sub>3</sub> CH=CHC=O] <sup>+</sup>
56	18.1	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
41	36.3	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	9.4	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from ChemicalBook.[\[1\]](#)

## Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A small amount of liquid **butyl crotonate** is dissolved in a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ), within a 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

**Data Acquisition:** The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For  $^1\text{H}$  NMR, standard pulse sequences are used. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a liquid sample like **butyl crotonate**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

**Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound.

## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** **Butyl crotonate**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct injection port. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

**Mass Analysis and Detection:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **butyl crotonate**.

Caption: Spectroscopic data acquisition and interpretation workflow.

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## References

- 1. BUTYL CROTONATE(7299-91-4) <sup>13</sup>C NMR [m.chemicalbook.com]
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